molecular formula C24H36N4O6 B12899225 D-Valine, D-prolyl-D-tyrosyl-D-valyl- CAS No. 628282-01-9

D-Valine, D-prolyl-D-tyrosyl-D-valyl-

Cat. No.: B12899225
CAS No.: 628282-01-9
M. Wt: 476.6 g/mol
InChI Key: DOELBVCDFBCZFW-UAFMIMERSA-N
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Description

®-2-(®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanamido)-3-methylbutanoic acid is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that includes multiple chiral centers, making it an interesting subject for stereochemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanamido)-3-methylbutanoic acid typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process often begins with the preparation of the pyrrolidine-2-carboxylic acid derivative, followed by the sequential addition of the hydroxyphenyl group and the amide linkages. Key reagents used in these steps include protecting groups to prevent unwanted reactions and catalysts to enhance reaction rates and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is crucial to ensure the high purity and stereochemical integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.

    Reduction: The amide linkages can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the amide linkages can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in various reactions.

Biology

In biological research, this compound can serve as a model for studying protein-ligand interactions due to its multiple amide linkages, which mimic peptide bonds.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of ®-2-(®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanamido)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group and amide linkages play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • **®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanoic acid
  • **®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanoic acid

Uniqueness

Compared to similar compounds, ®-2-(®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanamido)-3-methylbutanoic acid stands out due to its additional amide linkage, which provides unique binding properties and potential for diverse chemical reactions. This additional complexity makes it a valuable compound for research and industrial applications.

Properties

CAS No.

628282-01-9

Molecular Formula

C24H36N4O6

Molecular Weight

476.6 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C24H36N4O6/c1-13(2)19(23(32)28-20(14(3)4)24(33)34)27-22(31)18(12-15-7-9-16(29)10-8-15)26-21(30)17-6-5-11-25-17/h7-10,13-14,17-20,25,29H,5-6,11-12H2,1-4H3,(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t17-,18-,19-,20-/m1/s1

InChI Key

DOELBVCDFBCZFW-UAFMIMERSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]2CCCN2

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2

Origin of Product

United States

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